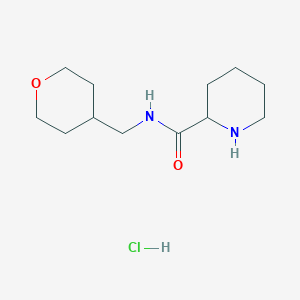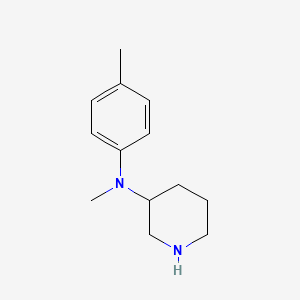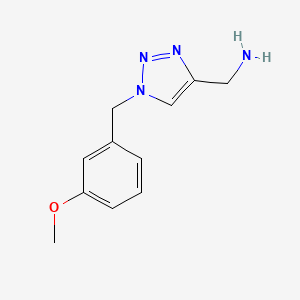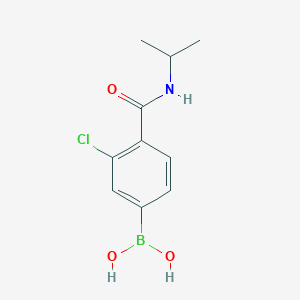
N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
“N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound with the IUPAC name “N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride”. It has a molecular weight of 262.78 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H22N2O2.ClH/c15-12(11-1-5-13-6-2-11)14-9-10-3-7-16-8-4-10;/h10-11,13H,1-9H2,(H,14,15);1H" . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.Applications De Recherche Scientifique
Nanofiltration Membranes
Nanofiltration (NF) membranes, particularly those based on piperazine (PIP)-derived polyamide layers, have shown significant improvements in water permeance and selectivity. These advances are crucial for environmental applications like water softening and purification. The crumpled polyamide films in NF membranes offer enhanced antifouling performance and are promising for wide-ranging environmental applications (Shao et al., 2022).
Heterocyclic Compounds Synthesis
The synthesis of pyranopyrimidine scaffolds, significant in medicinal chemistry due to their bioavailability and broader synthetic applications, involves hybrid catalysts including organocatalysts and metal catalysts. This area of research is important for developing pharmaceuticals and showcases the utility of complex chemical synthesis techniques (Parmar et al., 2023).
Piper Species Phytochemistry
Investigations into the genus Piper reveal the insecticidal potential of piperamides, natural compounds with significant bioactivity. This research area explores natural product chemistry for pest control and biopesticide development, highlighting the importance of chemical defenses in plants (Scott et al., 2007).
Drug Resistance and Tuberculosis
Studies on pyrazinamide, a drug used in treating tuberculosis, focus on its pharmacokinetics, efficacy, and the challenge of drug resistance. Such research is crucial for improving treatment strategies and understanding the mechanisms behind drug resistance (Njire et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-(oxan-4-ylmethyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c15-12(11-3-1-2-6-13-11)14-9-10-4-7-16-8-5-10;/h10-11,13H,1-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDSVLQTWWQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)

amine](/img/structure/B1464986.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)



